2-(4-Amino-2-chloromethylanilino)-1-ethanol
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Overview
Description
2-(4-Amino-2-chloromethylanilino)-1-ethanol is an organic compound that features a unique combination of functional groups, including an amino group, a chloromethyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chloromethylanilino)-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-chloromethylbenzene with ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-chloromethylanilino)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce various substituted anilines.
Scientific Research Applications
2-(4-Amino-2-chloromethylanilino)-1-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-chloromethylanilino)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: This compound shares the amino and chlorine functional groups but has a pyridine ring instead of a benzene ring.
4-Amino-2-chlorophenol: Similar in structure but with a hydroxyl group instead of an ethanol moiety.
Uniqueness
2-(4-Amino-2-chloromethylanilino)-1-ethanol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an amino group and a chloromethyl group provides opportunities for various chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-(4-amino-2-chloro-N-methylanilino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-12(4-5-13)9-3-2-7(11)6-8(9)10/h2-3,6,13H,4-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSKBRWLZDPPNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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